molecular formula C6H14O7 B7885005 Dextrose monohydrate CAS No. 77029-61-9

Dextrose monohydrate

Cat. No.: B7885005
CAS No.: 77029-61-9
M. Wt: 198.17 g/mol
InChI Key: SPFMQWBKVUQXJV-BTVCFUMJSA-N
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Description

Dextrose monohydrate, also known as D-glucose monohydrate, is a form of glucose that contains one molecule of water for hydration. It is a critical substance in both biological and chemical fields due to its role in various biochemical processes and industrial applications. This compound is a white, crystalline powder that is highly soluble in water and slightly soluble in ethanol. Its chemical formula is C6H12O6·H2O, and it has a molecular weight of 198.17 g/mol .

Preparation Methods

Dextrose monohydrate is usually obtained by the hydrolysis of starch. The process involves breaking down starch into simpler sugars through enzymatic hydrolysis. This ensures the purity and quality of this compound, making it suitable for use in sensitive applications like pharmaceuticals and food products . The hydrolysis process typically involves the use of enzymes such as amylase and glucoamylase, which catalyze the breakdown of starch into glucose molecules. The resulting glucose is then crystallized with one molecule of water to form this compound .

Chemical Reactions Analysis

Dextrose monohydrate, being a form of glucose, undergoes various chemical reactions:

    Oxidation: Dextrose can be oxidized to form gluconic acid. This reaction typically involves the use of oxidizing agents such as bromine water or nitric acid.

    Reduction: Dextrose can be reduced to form sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.

    Fermentation: In the presence of yeast, dextrose undergoes fermentation to produce ethanol and carbon dioxide.

    Substitution: Dextrose can react with acetic anhydride to form glucose pentaacetate.

Scientific Research Applications

Dextrose monohydrate has a wide range of applications across different scientific fields:

Mechanism of Action

Dextrose monohydrate supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolic reactions called glycolysis. Glycolysis can be divided into two main phases: the preparatory phase, initiated by the phosphorylation of glucose by hexokinase to form glucose-6-phosphate, and the payoff phase, where ATP and NADH are produced . This energy is crucial for various cellular processes, including cell growth, division, and maintenance.

Comparison with Similar Compounds

Dextrose monohydrate is similar to other monosaccharides such as fructose and galactose. it is unique in its widespread use and availability. Unlike fructose, which is primarily found in fruits, and galactose, which is a component of lactose, dextrose is the most common form of glucose and is readily available from the hydrolysis of starch . Other similar compounds include:

This compound’s unique properties, such as its high solubility and stability, make it particularly useful in various applications, from pharmaceuticals to food production.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMQWBKVUQXJV-BTVCFUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015224
Record name Dextrose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77938-63-7
Record name Glucose monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77938-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextrose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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